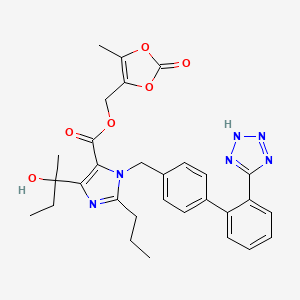
Olmesartán medoxomilo de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olmesartan Medoxomil is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, olmesartan relaxes the blood vessels . This lowers blood pressure and increases the supply of blood and oxygen to the heart .
Synthesis Analysis
The synthesis of Olmesartan Medoxomil involves several steps and intermediates . The N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil were identified as principal regioisomeric process-related impurities . These impurities were synthesized and fully characterized by differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .
Molecular Structure Analysis
The molecular structure of Olmesartan Medoxomil has been studied using various techniques . The XRPD patterns of Olmesartan Medoxomil reveal its crystalline nature . The compound contains C29H30N6O6 .
Chemical Reactions Analysis
The chemical reactions involved in the formulation of Olmesartan Medoxomil tablets have been studied . The formulation ensures a high dissolution rate of the active ingredient . A rigorous selection of excipients was carried out to ensure their physical and chemical compatibility with the active ingredient .
Physical And Chemical Properties Analysis
The physical and chemical properties of Olmesartan Medoxomil have been analyzed . The compound exhibits a single endothermic peak located at T onset = 181.54 C (ΔF = 91.97 J/g), corresponding to its melting, which is characteristic of its crystalline nature .
Aplicaciones Científicas De Investigación
Gestión de la hipertensión
El olmesartán medoxomilo de etilo se utiliza principalmente en el tratamiento de la hipertensión. Es un antagonista del receptor de la angiotensina II que bloquea selectivamente los receptores AT1, lo que lleva a la vasodilatación, la disminución de la secreción de vasopresina y la secreción de aldosterona . Este mecanismo es crucial para reducir las tasas de morbilidad y mortalidad asociadas con la hipertensión.
Mejora de la biodisponibilidad oral
Se han realizado investigaciones sobre la conversión de olmesartán a this compound para mejorar la absorción intestinal. Esta forma de profármaco es predominantemente aniónica a pH intestinal, lo que mejora su absorción a través del polipéptido transportador de aniones orgánicos humanos 2B1 (OATP2B1), lo que lleva a una mejor biodisponibilidad .
Sistemas de administración transdérmica
Se ha explorado el desarrollo de oleogel transdérmico que contiene this compound como una forma de disminuir los efectos secundarios y aumentar la eficacia terapéutica. Este enfoque tiene como objetivo aumentar la biodisponibilidad del fármaco y proporcionar un efecto antihipertensivo sostenido .
Estudios de preformulación
Los estudios de preformulación implican la selección rigurosa de excipientes para garantizar la compatibilidad física y química con el this compound. Estos estudios son esenciales para el diseño y desarrollo de tabletas que proporcionan una alta tasa de disolución del ingrediente activo .
Estrategias de nanoemulsión
Se han investigado estrategias de nanoemulsión para el this compound para mejorar la absorción oral y extender la actividad antihipertensiva. Este método puede mejorar potencialmente la administración del fármaco, especialmente para los agentes antihipertensivos de la clase II de BCS .
Sistemas de administración de fármacos auto-microemulsionantes (SMEDDS)
Se han formulado SMEDDS para this compound para mejorar su administración. El objetivo es desarrollar un sistema que pueda auto-emulsionarse en el tracto gastrointestinal, mejorando así la solubilidad y la absorción del fármaco .
Mecanismo De Acción
Mode of Action
Ethyl Olmesartan Medoxomil is a prodrug that is hydrolyzed to olmesartan during absorption from the gastrointestinal tract . Olmesartan acts as a selective and competitive antagonist at the AT1 receptor . By blocking the binding of angiotensin II to the AT1 receptor, it inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, reduced secretion of vasopressin and aldosterone, decreased cardiac activity, and increased excretion of sodium .
Biochemical Pathways
The action of Ethyl Olmesartan Medoxomil primarily affects the RAAS pathway . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It also prevents the inappropriate fluid retention, vasoconstriction, and further decline in left ventricular function associated with chronic activation of RAAS .
Pharmacokinetics
Ethyl Olmesartan Medoxomil is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.4 to 2.8 hours . The absolute bioavailability of the drug is around 26% . The pharmacokinetic data of olmesartan were well described by a two-compartment linear model with first-order absorption and an absorption lag-time . Factors such as age, body weight, sex, patient status, and renal function can influence the clearance of olmesartan .
Result of Action
The primary result of Ethyl Olmesartan Medoxomil’s action is the reduction of blood pressure . This is achieved through the vasodilation caused by the blockade of the AT1 receptor and the subsequent reduction in the effects of angiotensin II . Additionally, it leads to lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .
Action Environment
The action of Ethyl Olmesartan Medoxomil can be influenced by various environmental factors. For instance, the presence of other drugs that block the renin-angiotensin system, potassium-sparing diuretics, potassium supplements, or other drugs that may increase potassium levels can lead to increases in serum potassium . Furthermore, the drug’s absorption can be affected by the pH of the gastrointestinal tract .
Safety and Hazards
Olmesartan Medoxomil may damage fertility or the unborn child and may cause damage to organs (cardiovascular system) through prolonged or repeated exposure . It is recommended to avoid contact with skin, eyes, or clothing, ensure adequate ventilation, and use personal protective equipment as required .
Direcciones Futuras
The development of the definitive formulation of Olmesartan Medoxomil began with a study of drugs marketed with 20 mg of Olmesartan Medoxomil prepared by direct compression and according to the biopharmaceutical and physicochemical characteristics of the active ingredient . Future research may focus on improving the dissolution rate of the active ingredient and ensuring the physical and chemical compatibility of the excipients .
Análisis Bioquímico
Biochemical Properties
Ethyl Olmesartan Medoxomil plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Upon administration, it is hydrolyzed to Olmesartan, which selectively binds to the angiotensin II type 1 (AT1) receptor . This interaction prevents angiotensin II from exerting its hypertensive effects, such as vasoconstriction and aldosterone secretion . Additionally, Ethyl Olmesartan Medoxomil interacts with human organic anion transporting polypeptide 2B1 (OATP2B1), which facilitates its intestinal absorption .
Cellular Effects
Ethyl Olmesartan Medoxomil influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It inhibits the binding of angiotensin II to the AT1 receptor on vascular smooth muscle cells, leading to vasodilation and reduced blood pressure . This compound also affects endothelial cells by enhancing nitric oxide bioavailability, which further contributes to its antihypertensive effects . Additionally, Ethyl Olmesartan Medoxomil has been shown to reduce inflammation and oxidative stress in various cell types .
Molecular Mechanism
The molecular mechanism of Ethyl Olmesartan Medoxomil involves its conversion to Olmesartan, which then binds to the AT1 receptor with high affinity . This binding inhibits the downstream signaling of angiotensin II, including the activation of phospholipase C, protein kinase C, and the release of intracellular calcium . By blocking these pathways, Ethyl Olmesartan Medoxomil effectively reduces vasoconstriction, aldosterone secretion, and sodium reabsorption, leading to lower blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl Olmesartan Medoxomil have been observed to change over time. The compound exhibits stability under physiological conditions, with a gradual hydrolysis to Olmesartan . Long-term studies have shown that Ethyl Olmesartan Medoxomil maintains its antihypertensive effects over extended periods, with no significant degradation . Additionally, in vitro and in vivo studies have demonstrated its sustained impact on cellular function, including the maintenance of normal blood pressure and heart rate .
Dosage Effects in Animal Models
The effects of Ethyl Olmesartan Medoxomil vary with different dosages in animal models. Dose-dependent antihypertensive effects have been observed, with higher doses leading to more pronounced reductions in blood pressure . At very high doses, Ethyl Olmesartan Medoxomil may cause adverse effects such as hypotension and renal impairment . Threshold effects have also been noted, with minimal effective doses required to achieve significant antihypertensive outcomes .
Metabolic Pathways
Ethyl Olmesartan Medoxomil is involved in several metabolic pathways, primarily through its conversion to Olmesartan . This conversion is facilitated by esterases in the gastrointestinal tract . Olmesartan is then further metabolized in the liver, where it undergoes minimal biotransformation and is excreted primarily in the bile . The interaction with enzymes such as cytochrome P450 is limited, reducing the potential for drug-drug interactions .
Transport and Distribution
The transport and distribution of Ethyl Olmesartan Medoxomil within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed in the small intestine via OATP2B1, which enhances its bioavailability . Once in the bloodstream, Ethyl Olmesartan Medoxomil is distributed to various tissues, including the liver, kidneys, and vascular smooth muscle . Its distribution is influenced by its binding to plasma proteins, which facilitates its transport to target sites .
Subcellular Localization
Ethyl Olmesartan Medoxomil and its active form, Olmesartan, exhibit specific subcellular localization patterns . Olmesartan primarily localizes to the plasma membrane, where it binds to the AT1 receptor . This localization is crucial for its inhibitory effects on angiotensin II signaling . Additionally, post-translational modifications such as phosphorylation may influence the targeting and activity of Olmesartan within cells .
Propiedades
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O6/c1-5-9-24-31-26(30(4,39)6-2)25(28(37)40-17-23-18(3)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15,39H,5-6,9,16-17H2,1-4H3,(H,32,33,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMXHIGGZIDKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

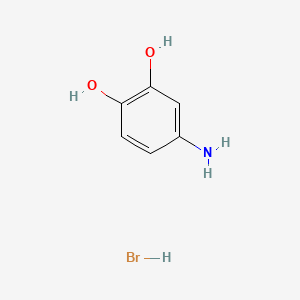
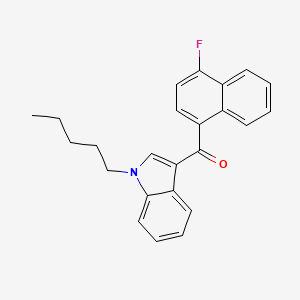
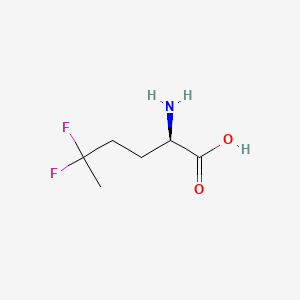
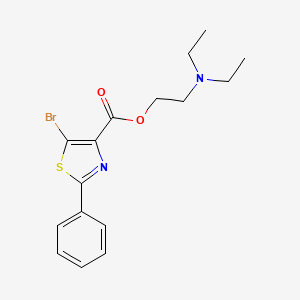
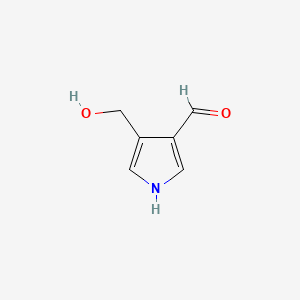
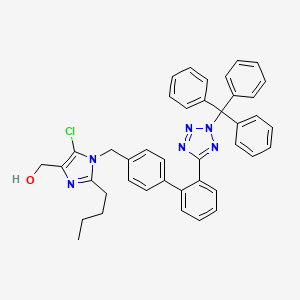
![2-Nitrodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B584625.png)
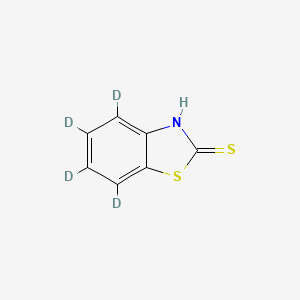
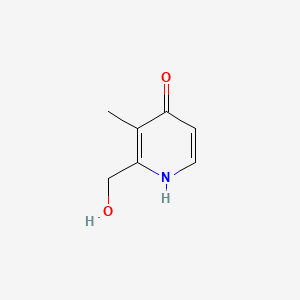
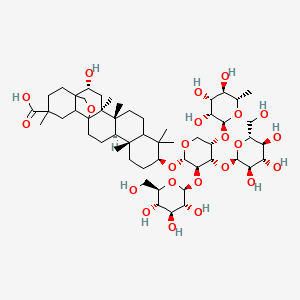
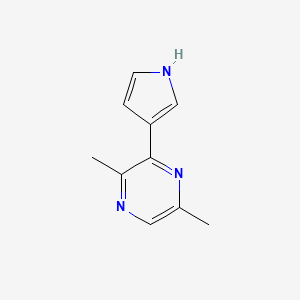
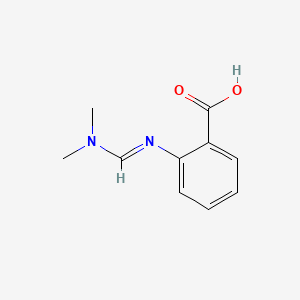

![2-Propenoicacid,3-(2-pyridinylsulfinyl)-,[S-(Z)]-(9CI)](/img/no-structure.png)